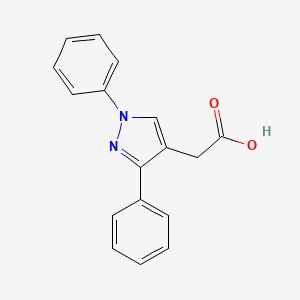

![molecular formula C7H8N4 B1299672 [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine CAS No. 91981-59-8](/img/structure/B1299672.png)

[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

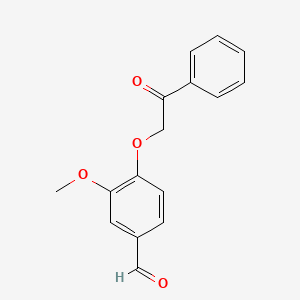

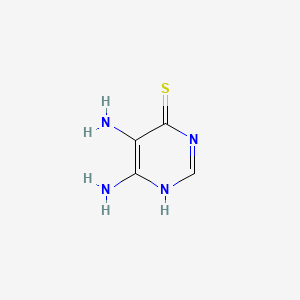

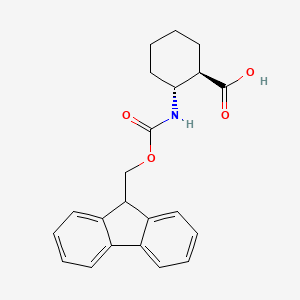

“[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine” is a compound with the molecular weight of 184.63 . It is a derivative of triazolopyridine, which is an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine” and its derivatives has been reported in several studies . For instance, one study described the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 under mild basic conditions to afford the corresponding complexes .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine” has been analyzed using various spectroscopic techniques . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell .Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine” have been studied . The compound has been found to exhibit potent inhibitory activity against the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine” is a solid compound . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .Aplicaciones Científicas De Investigación

Biocatalysis

The compound’s structure is conducive to biocatalytic processes, where it can act as a substrate for enzyme-catalyzed reactions. This is particularly relevant in the synthesis of glycoconjugates, which are important in drug development and biomolecular research .

Antibacterial Research

Recent studies have explored the antibacterial potential of triazolopyridine derivatives. “[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine” could be a precursor in designing novel antibiotics to combat resistant bacterial strains .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNFOXNYOMPDMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368765 |

Source

|

| Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine | |

CAS RN |

91981-59-8 |

Source

|

| Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

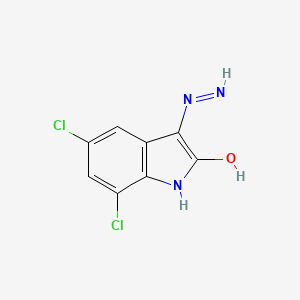

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)